2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide include other naphthyridine derivatives and benzoyl-substituted compounds. Examples include:
- 2-(3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- 2-(7-methyl-3-(benzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and acetamide groups
Biological Activity
The compound 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic derivative belonging to the naphthyridine class. Naphthyridines have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. In a study evaluating various naphthyridine compounds, it was found that those with structural modifications, such as the addition of methyl and benzoyl groups, enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Compound 8 | 0.004 | E. cloacae |
Compound 12 | 0.011 | E. coli |
Antitumoral Activity
The compound has also been evaluated for its antitumoral potential. In vitro assays demonstrated that naphthyridine derivatives exhibit cytotoxic effects on various cancer cell lines. The growth inhibition of these cells was assessed using the MTT assay, where compounds showed promising results against tumor cell lines with IC50 values indicating effective concentrations .
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is often linked to specific structural features:
- Substituents : The presence of methyl and benzoyl groups significantly enhances antimicrobial activity.
- Positioning : The position of functional groups on the naphthyridine ring influences both potency and selectivity.
- Hydrophobicity : Increased hydrophobic character tends to improve membrane permeability, enhancing overall biological activity.
Study on Antimicrobial Efficacy
In a comparative study, various naphthyridine derivatives were synthesized and tested against standard antibiotics like ampicillin and ciprofloxacin. The results showed that some derivatives exhibited up to 50-fold higher antibacterial activity than these conventional drugs .
Evaluation of Antitumor Effects
Another case study focused on the antitumor effects of a related naphthyridine compound in animal models. The study reported a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-17-4-9-20(10-5-17)14-28-24(31)16-30-15-23(25(32)21-11-6-18(2)7-12-21)26(33)22-13-8-19(3)29-27(22)30/h4-13,15H,14,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZBGNILOGTMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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